molecular formula C12H12O6 B1630906 1,2,4-Triacetoxybenzene CAS No. 613-03-6

1,2,4-Triacetoxybenzene

Cat. No. B1630906
CAS RN: 613-03-6
M. Wt: 252.22 g/mol
InChI Key: AESFGSJWSUZRGW-UHFFFAOYSA-N
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Patent
US04264509

Procedure details

Eighty grams of the crude 1,2,4-triacetoxybenzene were dissolved in 200 ml of methanol containing 6 g of concentrated sulfuric acid. The reaction mixture was boiled under reflux for one hour. Then the solution was cooled to room temperature and neutralized with an equivalent amount of fine powdered sodium carbonate. Thereafter 800 ml of ethylether was added whereupon sodium sulfate precipitated out, which was removed by filtration. Reaction by-products and contaminants being responsible for a dark red coloration may be removed employing solid silica gel. After evaporation of the supernatant under reduced pressure, a dark red oil is obtained which crystallized upon standing at 40° C. in the form of a slight reddish solid mass which is pure enough for the next step. This product is 1,2,4-trihydroxybenzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:10]=[CH:9][C:8]([O:11]C(=O)C)=[CH:7][C:6]=1[O:15]C(=O)C)(=O)C.C(=O)([O-])[O-].[Na+].[Na+].C(OCC)C.S([O-])([O-])(=O)=O.[Na+].[Na+]>CO.S(=O)(=O)(O)O>[OH:4][C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][C:6]=1[OH:15] |f:1.2.3,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1=C(C=C(C=C1)OC(C)=O)OC(C)=O
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
800 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
precipitated out
CUSTOM
Type
CUSTOM
Details
which was removed by filtration
CUSTOM
Type
CUSTOM
Details
Reaction by-products and contaminants
CUSTOM
Type
CUSTOM
Details
may be removed
CUSTOM
Type
CUSTOM
Details
After evaporation of the supernatant under reduced pressure
CUSTOM
Type
CUSTOM
Details
a dark red oil is obtained which
CUSTOM
Type
CUSTOM
Details
crystallized
CUSTOM
Type
CUSTOM
Details
upon standing at 40° C. in the form of a slight reddish solid mass which

Outcomes

Product
Name
Type
Smiles
OC1=C(C=C(C=C1)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.